(E)-N-(3-(4-bromophenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)-3-nitrobenzamide
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Description
(E)-N-(3-(4-bromophenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)-3-nitrobenzamide is a useful research compound. Its molecular formula is C18H14BrN3O5S2 and its molecular weight is 496.4g/mol. The purity is usually 95%.
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Biological Activity
(E)-N-(3-(4-bromophenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)-3-nitrobenzamide is a complex organic compound with significant potential in medicinal chemistry. This compound belongs to the thiazole family, which is known for its diverse biological activities, including antimicrobial, antifungal, and anticancer properties. This article aims to provide a comprehensive overview of its biological activity based on available research findings.
- Molecular Formula : C18H15BrN2O3S2
- Molecular Weight : 451.36 g/mol
- CAS Number : 620543-72-8
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in various biological pathways:
- Antimicrobial Activity : The compound exhibits inhibitory effects on bacterial growth by disrupting lipid biosynthesis, which is crucial for maintaining cell membrane integrity. This mechanism is particularly relevant for developing new antibiotics against resistant strains.
- Anticancer Activity : Research indicates that the compound can induce apoptosis in cancer cells. It activates specific signaling pathways that lead to cell cycle arrest and apoptosis, particularly in breast cancer cell lines. The mechanism may involve the inhibition of DNA replication or repair processes.
Antimicrobial Activity
A study conducted by researchers demonstrated that derivatives of thiazole compounds, including the target compound, showed significant antimicrobial properties against various bacterial strains. The study found that the presence of the bromophenyl group enhances the compound's potency against Gram-positive bacteria .
Anticancer Properties
In vitro studies have shown that this compound exhibits cytotoxic effects on several cancer cell lines. For instance, a study reported an IC50 value indicating effective inhibition of cell proliferation in breast cancer cells . The compound's ability to induce apoptosis was confirmed through flow cytometry and caspase activation assays.
Data Tables
Properties
IUPAC Name |
N-[3-(4-bromophenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]-3-nitrobenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrN3O5S2/c19-12-4-6-13(7-5-12)21-15-9-29(26,27)10-16(15)28-18(21)20-17(23)11-2-1-3-14(8-11)22(24)25/h1-8,15-16H,9-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIZCNUYFXIYUMS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(CS1(=O)=O)SC(=NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])N2C4=CC=C(C=C4)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrN3O5S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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